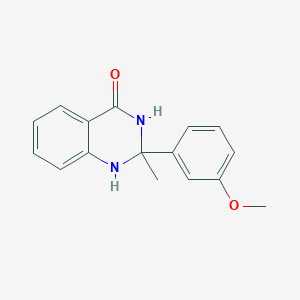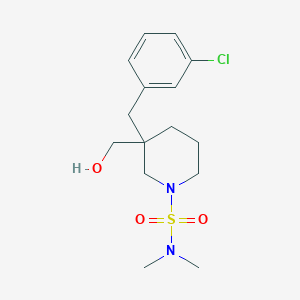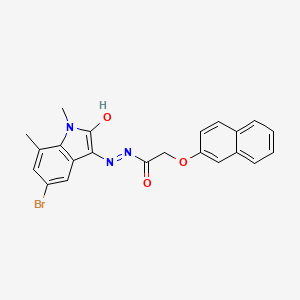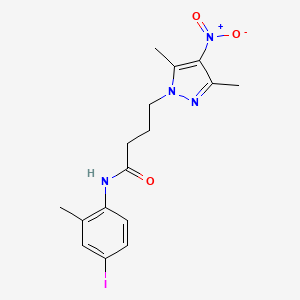![molecular formula C22H25FN2O2 B6123235 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide is a chemical compound that has been widely studied for its potential application in scientific research. This compound belongs to a class of molecules known as piperidinecarboxamides and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide involves inhibition of the protein kinase CK1δ. This kinase plays a critical role in regulating the activity of a number of proteins that are involved in circadian rhythms. By inhibiting CK1δ, 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide is able to alter the activity of these proteins, leading to changes in circadian rhythms.
Biochemical and Physiological Effects:
In addition to its effects on circadian rhythms, 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide in lab experiments is its specificity for CK1δ. This allows researchers to study the effects of inhibiting this specific kinase without affecting other pathways. However, one limitation of this compound is its relatively low yield and purity, which can make it difficult to work with in large quantities.
Future Directions
There are a number of future directions for research on 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide. One area of interest is the potential use of this compound as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms underlying its anticancer effects. Additionally, there is interest in exploring the potential use of 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide as a treatment for inflammatory diseases. Further studies are needed to determine its safety and efficacy in animal models of these diseases. Finally, there is interest in exploring the potential use of this compound as a tool for studying the molecular mechanisms underlying circadian rhythms. Further studies are needed to identify the specific proteins and pathways affected by inhibition of CK1δ and to determine the long-term effects of altering circadian rhythms.
Synthesis Methods
The synthesis of 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide is a complex process that involves several steps. The first step involves the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride. This intermediate is then reacted with N-(4-(2-fluorophenoxy)phenyl)piperidine-4-amine to form the final product. The yield of this reaction is typically around 50%, and the purity can be improved through recrystallization.
Scientific Research Applications
1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide has been studied extensively for its potential application in scientific research. This compound has been found to be a potent inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms. Inhibition of CK1δ has been shown to have a range of interesting effects on circadian rhythms, including lengthening the period of the circadian clock. This makes 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide a valuable tool for studying the molecular mechanisms underlying circadian rhythms.
properties
IUPAC Name |
1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-20-6-1-2-7-21(20)27-19-10-8-17(9-11-19)24-22(26)16-12-14-25(15-13-16)18-4-3-5-18/h1-2,6-11,16,18H,3-5,12-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOAKZSRZKMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)


![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)
![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)

![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)